Yobyrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
525-15-5 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H16N2/c1-13-6-2-3-7-14(13)12-18-19-16(10-11-20-18)15-8-4-5-9-17(15)21-19/h2-11,21H,12H2,1H3 |
InChI Key |
LQCWIBNVYWPLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Isolation and Derivation of Yobyrine from Degradative Processes
Dehydrogenation Products from Natural Alkaloid Precursors
Yobyrine has been identified as a characteristic product resulting from the dehydrogenation of several yohimban (B1201205) and related alkaloids. This transformation provides insights into the core skeletal structure of the precursor compounds.
Reserpic acid, a hydrolysis product of reserpine (B192253), and its esters can yield this compound upon dehydrogenation. For instance, selenium dehydrogenation of reserpic acid has been shown to produce this compound pillbuys.com. This reaction was significant in the structural elucidation of reserpic acid and, consequently, reserpine, indicating the presence of a pentacyclic ring system in these molecules pillbuys.comslideshare.netsathyabama.ac.inscribd.com. Dehydrogenation of methyl reserpate with selenium also yields this compound srmist.edu.in. Reserpic acid on dehydrogenation yields 11-hydroxy-16-methyl this compound, indicating the presence of a carboxyl group at C16 and a methoxy (B1213986) group in the meta-position to the NH group of the indole (B1671886). sathyabama.ac.in
Yohimbine (B192690), another indole alkaloid, also yields this compound upon dehydrogenation with selenium srmist.edu.in. Yohimbine has the molecular formula C₂₁H₂₆N₂O₃ wikipedia.orgnih.gov. Yohimbic acid, an analog of yohimbine, has the molecular formula C₂₀H₂₄N₂O₃ nih.govuni.lu. The derivation of this compound (C₁₉H₁₆N₂) nih.gov from these C₂₀ and C₂₁ precursors involves significant structural rearrangement and loss of functional groups and carbon atoms during the dehydrogenation process.
Mitraphylline (B1677209), an oxindole (B195798) alkaloid found in plants like Mitragyna speciosa and Uncaria tomentosa, has been reported to yield this compound upon degradation wikipedia.orguni.lunih.govcenmed.com. Mitraphylline has the molecular formula C₂₁H₂₄N₂O₄ wikipedia.orguni.lunih.gov. The formation of this compound from mitraphylline involves the transformation of the oxindole framework to the beta-carboline structure of this compound.
Canescine, an ester alkaloid isolated from Rauwolfia canescens, is another precursor from which this compound can be obtained through degradation medicinesfaq.com. Canescine is an analog of deserpidine (B1670285) core.ac.uk. While the specific degradation pathway to this compound from canescine is not detailed in the search results, its inclusion as a source indicates that similar dehydrogenation or oxidative processes applied to canescine can lead to the formation of the this compound core structure.
Generation from Mitraphylline Degradation
Methodologies for Isolation and Purification of this compound from Reaction Mixtures
The isolation and purification of alkaloids, including degradation products like this compound, from complex reaction mixtures typically exploit their chemical properties, particularly their basic nature due to the presence of nitrogen atoms wikipedia.orgresearchgate.net.
General methods for alkaloid isolation from plant material, which can be adapted for isolating degradation products from reaction mixtures, include acid-base extraction and chromatography wikipedia.orgresearchgate.net. Alkaloids are generally soluble in organic solvents but their salts are soluble in water wikipedia.orgresearchgate.net. This difference in solubility at varying pH is the basis of acid-base extraction.
A common approach involves treating the reaction mixture with an alkaline solution to convert the alkaloids into their free base form, which can then be extracted into an organic solvent (e.g., chloroform, diethyl ether) wikipedia.orgresearchgate.net. Impurities can be removed by washing the organic phase with weak acids wikipedia.org. The alkaloid free base can then be back-extracted into an aqueous acidic solution as a salt wikipedia.orgresearchgate.net. Subsequent basification and extraction into an organic solvent allows for further purification wikipedia.orgresearchgate.net.
Chromatographic techniques, such as column chromatography (e.g., using silica (B1680970) gel), are often employed for further purification to separate this compound from other components of the degradation mixture based on differences in polarity and adsorption characteristics wikipedia.org. The choice of solvent systems is crucial for effective separation.
While specific detailed protocols for the isolation and purification of this compound from the degradation of the mentioned precursors were not extensively detailed in the search results, the general principles of alkaloid isolation involving differential solubility based on pH and chromatographic methods are applicable.
Here is a summary of the precursors and their molecular formulas where available:
| Precursor | Molecular Formula |
| Reserpic Acid | C₂₂H₂₈N₂O₅ |
| Reserpine | C₃₃H₄₀N₂O₉ |
| Yohimbine | C₂₁H₂₆N₂O₃ |
| Yohimbic Acid | C₂₀H₂₄N₂O₃ |
| Mitraphylline | C₂₁H₂₄N₂O₄ |
| Canescine | C₃₂H₃₈N₂O₈ |
| This compound | C₁₉H₁₆N₂ |
Comprehensive Structural Elucidation of Yobyrine
Determination of Empirical and Molecular Formulae
The determination of the empirical and molecular formulae of Yobyrine was a crucial initial step in understanding its chemical composition. Elemental analysis provided the relative proportions of the constituent elements, while molecular weight determination established the molecular formula.
Analytical Methodologies for Elemental Composition
Elemental composition is typically determined through methods like combustion analysis. sathyabama.ac.inonlineorganicchemistrytutor.comvelp.com This technique involves the complete combustion of a precisely weighed sample of the organic compound under controlled conditions. velp.com The products of combustion, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. velp.com The masses of carbon and hydrogen in the original sample are then calculated from the masses of CO₂ and H₂O produced, respectively. velp.com If nitrogen is present, its amount can be determined by measuring the volume of nitrogen gas produced or through other specialized techniques like the Dumas method or using CHNS analyzers. velp.commeasurlabs.com The percentage by mass of each element in the compound is thus determined. openstax.orgunizin.org
From the elemental composition percentages, the empirical formula is derived by converting the mass percentages to a mole ratio by dividing by the atomic weight of each element and then finding the smallest whole-number ratio of these moles. openstax.orgunizin.orgyoutube.comlibretexts.orglibretexts.org
Molecular weight determination, often performed using techniques such as mass spectrometry or Rast's method in earlier studies, allows for the calculation of the molecular formula by comparing the empirical formula weight to the molecular weight. sathyabama.ac.inunizin.orgnih.govanderson.k12.ky.ussavemyexams.com The molecular formula is a whole-number multiple of the empirical formula. anderson.k12.ky.ussavemyexams.com
For this compound, the molecular formula was determined to be C₁₉H₁₆N₂. nih.govuou.ac.insrmist.edu.inmedkoo.com
Table 1: Elemental Composition and Formulae of this compound
| Element | Molecular Formula |
| Carbon | 19 |
| Hydrogen | 16 |
| Nitrogen | 2 |
Functional Group Analysis within the this compound Scaffold
Functional group analysis is essential for identifying the specific atoms and groups of atoms within the this compound molecule that are responsible for its chemical reactivity and properties. sathyabama.ac.inonlineorganicchemistrytutor.comnih.govsrmist.edu.inslideshare.netstudymind.co.ukchem21labs.com
Characterization of Nitrogen Atom Functionalities
Alkaloids like this compound are characterized by the presence of nitrogen atoms, which are typically basic in nature. sathyabama.ac.insrmist.edu.in The nature of the nitrogen atom (primary, secondary, or tertiary) can be determined through various chemical tests and spectroscopic methods. srmist.edu.in For instance, the reaction with methyl iodide can indicate the presence of a tertiary nitrogen atom by forming a quaternary salt. sathyabama.ac.insrmist.edu.in Tests involving acetic anhydride (B1165640) or benzoyl chloride can help identify primary or secondary amines, although these must be interpreted carefully. srmist.edu.in Herzig-Meyer method is used to detect N-methyl groups. sathyabama.ac.insrmist.edu.in
This compound contains two nitrogen atoms within its structure. nih.govmedkoo.com The basic character of alkaloids is attributed to the nitrogen atoms, often incorporated into heterocyclic rings. sathyabama.ac.in
Identification of Heterocyclic Ring Systems
This compound is classified as an indole (B1671886) alkaloid, indicating the presence of an indole nucleus as a core structural feature. uou.ac.insrmist.edu.inmamcollegeofpharmacy.ac.inontosight.aislideshare.net Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring, with nitrogen, oxygen, or sulfur being common heteroatoms in organic chemistry. wikipedia.orgmsu.edu Indole is a fused bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring (pyrrole). wikipedia.orgmsu.edu
Further analysis and degradation studies revealed the presence of a pyridine (B92270) ring system in this compound. sathyabama.ac.inuou.ac.insrmist.edu.in Condensation reactions with aldehydes suggested the presence of a pyridine ring with a methylene (B1212753) (-CH₂-) substituent adjacent to the nitrogen atom. sathyabama.ac.inuou.ac.insrmist.edu.in The complete heterocyclic ring system in this compound is described as a pyridoindole backbone. ontosight.ai Specifically, it contains a 9H-pyrido[3,4-b]indole core structure. nih.govmedkoo.com
Table 2: Identified Heterocyclic Ring Systems in this compound
| Ring System | Description |
| Indole | Fused benzene and pyrrole (B145914) rings |
| Pyridine | Six-membered aromatic ring with one nitrogen |
| Pyrido[3,4-b]indole | Fused indole and pyridine rings |
Degradation Reactions and Structural Fragment Identification
Oxidative Degradation Pathways
Oxidative degradation, using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃), was particularly informative in the structural elucidation of this compound. sathyabama.ac.inuou.ac.insrmist.edu.inscribd.com
Oxidation of this compound with potassium permanganate yielded phthalic acid. sathyabama.ac.inuou.ac.insrmist.edu.inscribd.com The formation of phthalic acid indicates the presence of a benzene ring with two carbon substituents that are oxidized to carboxylic acid groups. sathyabama.ac.inuou.ac.insrmist.edu.inscribd.com
Oxidation with chromic acid resulted in the formation of o-toluic acid. sathyabama.ac.inuou.ac.insrmist.edu.inscribd.com The isolation of o-toluic acid suggests the presence of a benzene ring with a methyl group and a carbon substituent that is oxidized to a carboxylic acid. sathyabama.ac.inuou.ac.insrmist.edu.inscribd.com
Another significant degradation reaction involved distillation with zinc dust, which yielded 3-ethyl indole and isoquinoline (B145761). sathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.in This provided further evidence for the presence of both indole and isoquinoline (a fused benzene and pyridine ring system) related structures within the this compound scaffold, albeit as degradation products. sathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.in
These degradation studies, coupled with the analysis of the resulting fragments, were instrumental in piecing together the complete structure of this compound.
Table 3: Oxidative Degradation Products of this compound
| Oxidizing Agent | Product | Significance |
| Potassium Permanganate | Phthalic acid | Indicates a benzene ring with two oxidizable carbon substituents. |
| Chromic Acid | o-Toluic acid | Indicates a benzene ring with a methyl group and an oxidizable carbon substituent. |
Permanganate Oxidation Products
Oxidation of this compound with potassium permanganate (KMnO₄) yields phthalic acid. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.net Potassium permanganate is a strong oxidizing agent commonly used to oxidize alkyl chains attached to aromatic rings, typically to carboxylic acids. masterorganicchemistry.comnih.govlibretexts.org The formation of phthalic acid from this compound under these conditions provides crucial information about the presence and substitution pattern of a benzene ring within the this compound structure.
| Reactant | Reagent | Product | Notes |
| This compound | KMnO₄ | Phthalic acid | Indicates the presence of a substituted benzene ring. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.net |
Chromic Acid Oxidation Products
Oxidation of this compound with chromic acid (CrO₃) yields o-toluic acid. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.net Chromic acid is another oxidizing agent, often used to oxidize alcohols and aldehydes, but it can also cleave carbon-carbon bonds under certain conditions. chadsprep.comwikipedia.orglibretexts.org The isolation of o-toluic acid from the chromic acid oxidation of this compound provides further evidence regarding the substitution pattern on an aromatic ring and the presence of a methyl group adjacent to a carboxylable position.
| Reactant | Reagent | Product | Notes |
| This compound | Chromic acid | o-Toluic acid | Suggests a methyl-substituted aromatic system. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.net |
Reductive Degradation via Zinc Dust Distillation
Distillation of this compound with zinc dust leads to reductive degradation, yielding 3-ethyl indole and isoquinoline. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.netsrmist.edu.ingla.ac.ukoup.com Zinc dust distillation is a harsh reductive method often used to break down complex organic molecules, particularly alkaloids, into simpler, more stable aromatic fragments. mamcollegeofpharmacy.ac.insrmist.edu.inoup.com The identification of 3-ethyl indole and isoquinoline as degradation products was highly significant in piecing together the fundamental ring system of this compound, indicating the presence of both an indole and an isoquinoline-like moiety within its structure.
| Reactant | Reagent | Products | Notes |
| This compound | Zinc dust (heat) | 3-Ethyl indole, Isoquinoline | Reveals the presence of indole and isoquinoline skeletons. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.netsrmist.edu.ingla.ac.ukoup.com |
Condensation Reactions with Aldehydes
This compound undergoes condensation reactions with aldehydes. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.netslideshare.netsrmist.edu.inscribd.com This reactivity suggests the presence of a reactive methylene group adjacent to a nitrogen atom, typically within a pyridine ring system. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.netslideshare.netsrmist.edu.inscribd.com Condensation reactions involving aldehydes are characteristic reactions for compounds containing active methylene groups or primary/secondary amines adjacent to electron-withdrawing groups or aromatic systems. chemguide.co.ukwikipedia.orgbyjus.com The observed condensation behavior of this compound provided evidence for a specific structural feature that allows for such reactions.
| Reactant | Co-reactant | Result | Notes |
| This compound | Aldehydes | Condensation products | Indicates a reactive methylene group adjacent to a nitrogen in a pyridine ring. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.inslideshare.netslideshare.netsrmist.edu.inscribd.com |
Deductive Confirmation of Skeletal Structure based on Precursor Relationships
The structural elucidation of this compound was strongly supported by its relationship to known natural products, particularly yohimbine (B192690) and reserpic acid. dnrcollege.orgsathyabama.ac.inuou.ac.inmamcollegeofpharmacy.ac.indokumen.pubyoutube.comslideshare.net this compound was obtained by the dehydrogenation of yohimbine with selenium. dnrcollege.orgdokumen.pubannualreviews.org Furthermore, this compound is related to reserpic acid, a key degradation product of reserpine (B192253). sathyabama.ac.inmamcollegeofpharmacy.ac.indokumen.pubyoutube.comslideshare.netsrmist.edu.in The fact that this compound could be derived from these compounds with established structures provided a crucial framework for proposing and confirming its own skeletal structure. sathyabama.ac.indokumen.pubyoutube.comslideshare.netsrmist.edu.in This deductive approach, correlating the degradation products and synthetic relationships with known compounds, was fundamental in finalizing the structural assignment of this compound.
| Precursor Compound | Relationship to this compound | Significance |
| Yohimbine | Dehydrogenation product | Provided early clues about the core structure. dnrcollege.orgdokumen.pubannualreviews.org |
| Reserpic acid | Related degradation product | Helped assign the skeletal framework. sathyabama.ac.inmamcollegeofpharmacy.ac.indokumen.pubyoutube.comslideshare.netsrmist.edu.in |
Synthetic Chemistry of Yobyrine and Its Analogs
Total Synthesis Approaches for Yobyrine
Early work by Julian and colleagues in the mid-20th century laid the foundation for the synthesis of this compound. Their research described the synthesis of this compound, alongside yobyrone and "tetrahydrothis compound". nih.govnih.govocr.org.uk The structure of this compound was confirmed through its synthesis. scribd.comyoutube.com While the provided search results highlight this foundational work, detailed step-by-step reaction schemes for the total synthesis of this compound from these early studies are not explicitly provided in the snippets. However, the confirmation of the structure through synthesis underscores the successful development of total synthesis routes. youtube.comnih.gov
Synthetic Methodologies for this compound Derivatives
The synthetic efforts on this compound have also focused on the preparation of its derivatives, which are important for structural characterization and exploring potential biological activities.
Synthesis of Ketothis compound
Ketothis compound was among the compounds synthesized in the pioneering work on the this compound series by Julian and co-workers. nih.govslideshare.netlibretexts.org The synthesis of ketothis compound was reported in the Journal of the American Chemical Society in 1948. slideshare.netlibretexts.org Ketothis compound crystallizes from methanol (B129727) and has a melting point of 300°C. dcmhi.com.cn Early investigations into the structure of ketothis compound also involved comparisons with synthetic samples. researchgate.net It has been noted that ketothis compound is rarely investigated but has shown efficiency in binding to SIRT1. mdpi.com
Synthesis of Tetrahydrothis compound
Tetrahydrothis compound is another significant derivative in the this compound series that was synthesized by Julian and colleagues. nih.govresearchgate.net Its synthesis was reported alongside that of this compound and yobyrone. nih.gov Tetrahydrothis compound crystallizes from methanol and has a melting point of 167°C. dcmhi.com.cn
Synthesis of Methoxy-Yobyrine Analogues
Synthetic studies have also extended to methoxy-substituted this compound analogues. The synthesis of 5- and 8-methoxy-yobyrines has been reported. These methoxy-yobyrines were obtained through dehydrogenation reactions.
Strategic Design of this compound Core Structure Synthesis
The strategic design in synthesizing the this compound core structure, a tetracyclic β-carboline derivative, typically involves the formation of the indole (B1671886) and pyridine (B92270) rings and their subsequent fusion. While specific detailed strategies for the this compound core from the search results are linked to the historical syntheses, the general approach to constructing such complex indole alkaloids often involves the strategic assembly of key fragments. The synthesis of this compound from reserpic acid suggests that reserpic acid possesses a carbon skeleton that can be transformed into this compound, indicating a potential degradation or conversion strategy used in early structural elucidation and synthesis efforts. scribd.comnih.govdcmhi.com.cn The confirmation of this compound's structure through synthesis highlights the successful implementation of a designed synthetic route to construct this specific β-carboline framework. youtube.comnih.gov Modern synthetic strategies for related indole alkaloids often employ methods like the Pictet-Spengler reaction or variations thereof to construct the β-carboline system, followed by annulation reactions to complete the tetracyclic core. Although not explicitly detailed for this compound in the provided snippets, the historical context points towards fragmentation and reassembly approaches being significant in the early strategic design.
Chemical Transformations and Derivatization of Yobyrine
Oxidation Reactions of Yobyrine
Oxidation of this compound with different reagents yields distinct products, providing insights into its structural components. When this compound is oxidized with potassium permanganate (B83412) (KMnO4), it yields phthalic acid uou.ac.inmsuniv.ac.insathyabama.ac.inslideshare.netdnrcollege.orgdokumen.pub. Oxidation with chromic acid (CrO3) results in the formation of o-toluic acid uou.ac.inmsuniv.ac.insathyabama.ac.inslideshare.netdnrcollege.orgdokumen.pub. These oxidation products were crucial in determining the structure of this compound uou.ac.insathyabama.ac.in.
Here is a summary of this compound oxidation reactions:
| Oxidizing Agent | Product | Citation |
| KMnO4 | Phthalic acid | uou.ac.inmsuniv.ac.insathyabama.ac.inslideshare.netdnrcollege.orgdokumen.pub |
| CrO3 | o-Toluic acid | uou.ac.inmsuniv.ac.insathyabama.ac.inslideshare.netdnrcollege.orgdokumen.pub |
Reductive Transformations of this compound
While the provided sources primarily focus on the oxidation and condensation of this compound for structural elucidation, some mention reduction in the context of related compounds or general alkaloid chemistry ontosight.aiuou.ac.insathyabama.ac.inslideshare.netdnrcollege.org. Reduction reactions are commonly used in organic chemistry to convert functional groups or saturated/unsaturated systems archive.org. For instance, catalytic hydrogenation is frequently employed for partial reductions of complex natural products and their derivatives archive.org. Studies on the synthesis of this compound and related compounds mention "Tetrahydrothis compound," implying reductive transformations to saturate parts of the this compound structure researchgate.netresearchgate.netdntb.gov.uaacs.org. Reduction with metallic sodium in liquid ammonia (B1221849) has also been used in the context of the yohimbine (B192690) group, to which this compound is related researchgate.net.
Condensation Reactivity
This compound undergoes condensation reactions with aldehydes uou.ac.inmamcollegeofpharmacy.ac.inmsuniv.ac.insathyabama.ac.inslideshare.netdnrcollege.orgdokumen.pub. This reactivity is indicative of the presence of a methylene (B1212753) substituent adjacent to a nitrogen atom within the pyridine (B92270) ring system of this compound uou.ac.inmamcollegeofpharmacy.ac.inmsuniv.ac.insathyabama.ac.inslideshare.netdnrcollege.orgdokumen.pub. The ability of this compound to form condensation products with aldehydes was a key piece of evidence in postulating its structure uou.ac.inmamcollegeofpharmacy.ac.inslideshare.net.
Structural Relationships and Putative Biogenetic Contexts of Yobyrine
Yobyrine as a Fundamental Indole (B1671886) Moiety in Complex Alkaloid Structures (e.g., Reserpine (B192253), Yohimbine)
This compound is recognized for its structural relationship to complex indole alkaloids such as Reserpine and Yohimbine (B192690). Reserpine, an indole alkaloid isolated from Rauvolfia serpentina, has a complex structure that includes a yohimban (B1201205) skeleton. wikipedia.orgslideshare.netdnrcollege.org Yohimbine is also an indole alkaloid, derived from the bark of Pausinystalia johimbe. nih.govwikipedia.org
Research into the structure elucidation of Reserpine has shown that this compound can be obtained through the dehydrogenation of methyl reserpate or yohimbine with selenium. slideshare.netdnrcollege.org This suggests that the core structure of this compound is embedded within the more elaborate frameworks of these alkaloids. Specifically, the dehydrogenation of methyl reserpate (a derivative of reserpic acid, which is a hydrolysis product of reserpine) with selenium yields a hydrocarbon with the formula C₁₉H₁₆N₂, identified as this compound. slideshare.netdnrcollege.orgslideshare.net Similarly, dehydrogenation of yohimbine with selenium also produces this C₁₉H₁₆N₂ hydrocarbon, further supporting its designation as this compound and indicating a structural link between this compound, reserpic acid, and yohimbine. dnrcollege.orgarchive.org
The formation of this compound from these complex alkaloids through chemical degradation provides evidence of this compound serving as a fundamental indole-containing structural unit within their larger molecular architectures. slideshare.netdnrcollege.orgslideshare.net
Comparative Structural Analysis with Related beta-Carboline and Indole Alkaloids
This compound's structure, featuring a 9H-pyrido[3,4-b]indole core, places it within the beta-carboline class of alkaloids. Beta-carbolines are characterized by a tricyclic pyrido[3,4-b]indole ring system, which is a fusion of an indole backbone and a pyridine (B92270) ring. analis.com.my Indole alkaloids, in general, contain a structural moiety of indole, a bicyclic structure comprising a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.orgwikipedia.org
Comparative structural analysis highlights the shared indole nucleus between this compound and a vast array of other indole alkaloids. wikipedia.orgwikipedia.orgjpionline.org Beta-carbolines themselves are considered simple derivatives of indole alkaloids. wikipedia.org Examples of other beta-carboline alkaloids include norharman, harman, harmine, harmol, and harmaline, many of which also possess a 9H-pyrido[3,4-b]indole structural unit. analis.com.myfishersci.fimdpi.comnih.govscielo.br
Theoretical Considerations of this compound's Role in Alkaloid Biogenesis
The biogenesis of indole alkaloids primarily involves the amino acid tryptophan as a biochemical precursor. wikipedia.orggcwgandhinagar.comwikipedia.org Tryptophan contains the indole nucleus, which is incorporated into the alkaloid structure during biosynthesis. wikipedia.orgwikipedia.orggcwgandhinagar.comnih.gov While the specific biogenetic pathway leading directly to this compound in nature is not extensively detailed in the provided search results, its structural relationship to Reserpine and Yohimbine allows for theoretical considerations regarding its potential role or origin within their biosynthetic routes.
Reserpine and Yohimbine are classified as monoterpenoid indole alkaloids, also known as secologanin (B1681713) tryptamine (B22526) alkaloids, indicating their biosynthesis involves both tryptophan (providing the indole part) and a monoterpene unit derived from mevalonic acid. wikipedia.orgdss.go.th The formation of the complex pentacyclic yohimban skeleton found in Reserpine and Yohimbine involves intricate enzymatic steps that assemble these precursor units.
Given that this compound can be obtained through the dehydrogenation of intermediates or related structures in the Reserpine and Yohimbine series, it is plausible that a structural motif akin to the this compound core exists at some stage, possibly in a more reduced or functionalized form, within the complex biosynthetic pathways of these alkaloids. slideshare.netdnrcollege.orgslideshare.netarchive.org However, the precise point at which a this compound-like structure might appear or the specific enzymatic transformations involved would require detailed biochemical studies on the plant species that produce these alkaloids. The elimination of a one-carbon fragment in the biogenesis of this class of compounds has been indicated, supporting the mevalonoid origin of a C9-C10 unit. dss.go.th
Theoretical biogenetic schemes for indole alkaloids often involve the Pictet-Spengler condensation, a reaction between a tryptamine derivative (from tryptophan) and an aldehyde or ketone, which can lead to the formation of the beta-carboline ring system. analis.com.my While this compound's structure is more complex than simple beta-carbolines, it is conceivable that variations of this fundamental reaction, coupled with further modifications and cyclizations involving the terpene unit, could contribute to the formation of the framework from which a this compound-like structure could arise.
Further research involving labeled precursors and enzymatic studies in the relevant plant species would be necessary to fully elucidate the precise biogenetic role and pathway of this compound in the biosynthesis of complex indole alkaloids like Reserpine and Yohimbine.
Advanced Spectroscopic and Analytical Characterization of Yobyrine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments
NMR spectroscopy is a powerful tool for elucidating the structural details of organic molecules by providing information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C mamcollegeofpharmacy.ac.in. While specific, comprehensive NMR data for Yobyrine across multiple sources is limited in the provided results, general applications of NMR in alkaloid characterization are highlighted. NMR spectroscopy is used for the detection of N-methyl and N-ethyl groups in alkaloids mamcollegeofpharmacy.ac.in. It also aids in the quantitative analysis of functional groups srmist.edu.in.
For a related compound, Yohimbine (B192690) (C₂₁H₂₆N₂O₃), ¹H and ¹³C NMR data are available, illustrating the type of detailed information these techniques can provide chemicalbook.com. The ¹H NMR spectrum of Yohimbine shows various signals corresponding to different proton environments in the molecule, with assigned peaks based on H-H COSY experiments chemicalbook.com. Similarly, the ¹³C NMR spectrum of Yohimbine provides signals for the distinct carbon atoms, assigned using C-H COSY chemicalbook.com. This demonstrates the capability of NMR to differentiate and assign signals to specific atoms within a complex molecular structure.
While direct this compound NMR peak assignments are not extensively detailed in the provided snippets, the principle of using characteristic chemical shifts and coupling patterns to determine the arrangement of atoms is fundamental to its structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis savemyexams.comwikipedia.org. The molecular formula of this compound is C₁₉H₁₆N₂, and its computed molecular weight is 272.3 g/mol , with a monoisotopic mass of 272.131348519 Da nih.gov.
Mass spectrometry data for this compound is available, including GC-MS information nih.gov. The NIST database entry for this compound (NIST Number 128675, Main library) lists the top three peaks in its mass spectrum as m/z 257, m/z 272, and m/z 256 nih.gov. The peak at m/z 272 corresponds to the molecular ion (M⁺), confirming the molecular weight of this compound nih.govsavemyexams.com. The fragmentation pattern, indicated by the presence of peaks at m/z 257 and 256, provides clues about the stability of the molecular ion and the characteristic ways it breaks apart under electron ionization nih.govsavemyexams.comlibretexts.org. Fragmentation patterns are considered a molecular fingerprint used to identify compounds via spectral databases savemyexams.com.
For Yohimbine, MS-MS data shows a precursor m/z of 355.2016896312747, corresponding to the [M+H]⁺ ion nih.gov. Fragment ions with significant intensity are observed at m/z 144.080505 and 355.20520016279, among others nih.gov. This illustrates how tandem MS can provide more detailed fragmentation information.
The fragmentation of molecular ions occurs because they are energetically unstable and break into smaller pieces libretexts.org. Only the charged fragments are detected by the mass spectrometer libretexts.org. The fragmentation pattern is influenced by the stability of the resulting ions, with cleavages producing more stable carbocations being more successful libretexts.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds srmist.edu.insathyabama.ac.in. Different functional groups absorb infrared radiation at characteristic frequencies.
While specific IR spectral data for this compound is not extensively detailed in the provided search results, the importance of IR spectroscopy in the characterization of alkaloids is mentioned srmist.edu.insathyabama.ac.inslideshare.net. IR spectroscopy can help ascertain the functional nature of oxygen atoms (e.g., hydroxyl, methoxy (B1213986), carbonyl, carboxyl) and can confirm the presence of aromatic groups srmist.edu.insathyabama.ac.in. For instance, the IR spectrum of serpentine (B99607), a related indole (B1671886) alkaloid, showed peaks characteristic of certain chromophores and indicated the presence of an ester group pillbuys.com. The absence of a band in the N-H region in the IR spectrum of sempervirine, another related compound, was used to support its structure acs.org.
For Yohimbine, IR spectra are available chemicalbook.comchemicalbook.com. Although specific peak assignments are not provided in the snippets, the availability of IR data for related compounds suggests that IR spectroscopy has been applied to this compound to identify key functional groups and structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, which provides information about conjugated systems and chromophores pg.edu.plmsu.edu. Chromophores are functional groups that absorb UV-Vis light pg.edu.pl.
The ultraviolet spectrum of N-methylthis compound is reported to be nearly identical with that of this compound, supporting the structure of N-methylthis compound acs.org. This indicates that this compound possesses a chromophore that absorbs in the UV region. UV-Vis spectroscopy is generally used in structure determination to detect the presence of chromophores like dienes, aromatics, polyenes, and conjugated ketones pg.edu.pl. The absorption maximum (λmax) in the UV-Vis spectrum is characteristic of the chromophore and can be influenced by substituents and conjugation msu.edu.
For related alkaloids like serpentine and reserpiline (B1680533), UV-Vis spectra were studied to confirm postulates about conjugation and the location of functional groups pillbuys.com. The similarity of the UV spectrum of reserpiline to that of 2,3-dimethyl-5,6-dimethoxyindole helped locate a methoxy group pillbuys.com. The UV-Vis spectra of serpentine and its hydrochloride were also found to be very similar to those of quaternary-β-carboline pillbuys.com.
While specific λmax values for this compound are not explicitly given, the use of UV-Vis spectroscopy on this compound and its derivatives confirms its utility in analyzing the electronic structure and the presence of conjugated systems, likely involving the indole and pyridine (B92270) rings within its structure.
X-ray Diffraction for Solid-State Structural Determination
The process involves obtaining a high-quality crystal of the compound, exposing it to X-rays, and recording the diffraction pattern wikipedia.orglibretexts.org. The intensities and angles of the diffracted beams are then used to reconstruct a 3D electron density map, from which the atomic positions are determined wikipedia.org.
While a specific report on the X-ray diffraction structure of this compound is not present in the provided search results, the technique is mentioned in the context of determining organic structures scribd.com and is a fundamental method for characterizing the atomic structure of materials wikipedia.org. X-ray crystallography has been used to determine the structure of various organic compounds and biomolecules wikipedia.org. The mention of this compound's structure being proposed based on various reactions and its formation from reserpic acid sathyabama.ac.inuou.ac.in suggests that spectroscopic methods were primarily used for its initial structural elucidation. However, X-ray diffraction would provide the most definitive confirmation of its solid-state structure if suitable crystals were obtained.
Data Tables:
Based on the available data for this compound and related compounds, the following illustrative tables can be presented:
Table 1: Selected Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity (Top 3 Peaks) | Assignment (Where available) | Source |
| 272 | 2nd Highest | Molecular Ion (M⁺) | nih.gov |
| 257 | Top Peak | Fragmentation Product | nih.gov |
| 256 | 3rd Highest | Fragmentation Product | nih.gov |
Table 2: Computed Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 272.3 | g/mol | nih.gov |
| Monoisotopic Mass | 272.131348519 | Da | nih.gov |
| Molecular Formula | C₁₉H₁₆N₂ | - | nih.gov |
Table 3: Illustrative ¹H NMR Data for Yohimbine (Related Compound)
| Chemical Shift (ppm) | Assignment (Based on H-H COSY) | Source |
| 7.86 | A | chemicalbook.com |
| 7.463 | B | chemicalbook.com |
| 7.288 | C | chemicalbook.com |
| 7.123 | D | chemicalbook.com |
| 7.020 | E | chemicalbook.com |
| 4.224 | F | chemicalbook.com |
| 3.802 | G | chemicalbook.com |
| 3.303 | J | chemicalbook.com |
| 3.066 | K (1) | chemicalbook.com |
| 2.98 | L (2) | chemicalbook.com |
| 2.934 | M (3) | chemicalbook.com |
| 2.711 | N (1) | chemicalbook.com |
| 2.608 | P (3) | chemicalbook.com |
| 2.340 | Q | chemicalbook.com |
| 2.225 | R (2) | chemicalbook.com |
| 2.00 | S (2) | chemicalbook.com |
| 1.56 | T (2) | chemicalbook.com |
| 1.42 | U | chemicalbook.com |
| 1.347 | V | chemicalbook.com |
Table 4: Illustrative ¹³C NMR Data for Yohimbine (Related Compound)
| Chemical Shift (ppm) | Relative Intensity | Assignment (Based on C-H COSY) | Source |
| 175.64 | 1000 | 1 | chemicalbook.com |
| 136.01 | 800 | 2 | chemicalbook.com |
| 134.53 | 940 | 3 | chemicalbook.com |
| 127.41 | 680 | 4 | chemicalbook.com |
| 121.36 | 820 | 5 | chemicalbook.com |
| 119.39 | 660 | 6 | chemicalbook.com |
| 118.15 | 680 | 7 | chemicalbook.com |
| 110.75 | 760 | 8 | chemicalbook.com |
| 108.25 | 840 | 9 | chemicalbook.com |
| 67.00 | 740 | 10 | chemicalbook.com |
| 61.34 | 620 | 11 | chemicalbook.com |
| 59.86 | 640 | 12 | chemicalbook.com |
| 52.87 | 640 | 13 | chemicalbook.com |
| 52.38 | 760 | 14 | chemicalbook.com |
| 51.97 | 780 | 15 | chemicalbook.com |
| 40.72 | 620 | 16 | chemicalbook.com |
| 36.70 | 720 | 17 | chemicalbook.com |
| 34.34 | 540 | 18 | chemicalbook.com |
| 31.51 | 560 | 19 | chemicalbook.com |
| 23.31 | 500 | 20 | chemicalbook.com |
| 21.74 | 500 | 21 | chemicalbook.com |
Emerging Research Avenues in Yobyrine Chemistry
Computational Chemistry and Theoretical Modeling of Yobyrine Structure and Reactivity
Computational chemistry and theoretical modeling play an increasingly vital role in modern chemical research, offering insights into molecular structures, properties, and reaction mechanisms that complement experimental studies kallipos.gropenaccessjournals.comspringerprofessional.deyoutube.comspringer.com. These methods, including quantum mechanics-based approaches like Density Functional Theory (DFT) and molecular mechanics/dynamics simulations, allow researchers to predict various molecular characteristics and understand reactivity at a fundamental level kallipos.gropenaccessjournals.comnih.gov.
For compounds like this compound, computational techniques could be employed to investigate its preferred conformations, electronic structure, and potential reaction pathways. While specific computational studies solely focused on this compound's structure and reactivity were not prominently found in the surveyed literature, the application of these methods to related heterocyclic systems, such as benzimidazole (B57391) derivatives, demonstrates their relevance in predicting properties like geometrical parameters, spectroscopic data (IR, UV-Vis), and molecular reactive indices biointerfaceresearch.com. Applying similar computational approaches to this compound could provide valuable theoretical data to guide experimental investigations into its chemical behavior and potential transformations.
Development of Novel Synthetic Methodologies and Catalytic Approaches for this compound and its Analogues
The synthesis of this compound and related beta-carboline structures has been a subject of chemical investigation for many years researchgate.netacs.orgyoutube.comslideshare.net. Early work, such as the synthesis reported in 1948, established foundational routes to this compound acs.org. More recent studies have explored the synthesis of methoxy-substituted yobyrines, indicating ongoing interest in preparing analogues researchgate.net.
The broader field of organic synthesis is continuously evolving, with significant efforts directed towards developing novel methodologies and catalytic approaches that are more efficient, selective, and environmentally benign icho.edu.plmdpi.comscirp.orgamazon.com. These advancements include the use of catalytic reactions, often involving metal complexes or organocatalysts, and the exploration of alternative reaction conditions such as solvent-free systems or microwave irradiation icho.edu.plmdpi.comamazon.com.
While the surveyed literature did not detail recent novel synthetic methodologies developed specifically for this compound itself beyond its initial syntheses and those of simple substituted analogues, research into the synthesis of related indole (B1671886) and beta-carboline alkaloids, such as the enantioselective approaches to yohimbine (B192690) alkaloids, showcases the types of innovative strategies being developed in this area nih.gov. These modern catalytic and stereoselective methods could potentially be adapted or inspire new routes for the synthesis of this compound and its diverse analogues, enabling access to a wider range of derivatives for further study.
Q & A
Q. What are the established laboratory methods for synthesizing Yobyrine, and how are they validated?
this compound is synthesized via selenium dehydrogenation of Yohimbine, a process yielding a heterocyclic structure with a pyridine ring and a -CH2 substituent. Validation involves:
- Spectroscopic characterization : NMR (¹H/¹³C) for functional group identification, mass spectrometry (MS) for molecular weight confirmation .
- Comparative analysis : Cross-referencing synthetic derivatives with natural products to confirm structural fidelity .
- Purity assessment : HPLC or TLC to ensure ≥95% purity before further experimentation .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolving atomic arrangements in crystalline forms .
- Condensation reactions : Reacting this compound with aldehydes to observe α-CH2 substituent behavior, supporting the pyridine-nitrogen adjacency hypothesis .
- Oxidative degradation : Producing o-phthalic acid upon oxidation, which aligns with the proposed ring system .
Advanced Research Questions
Q. What methodological strategies address contradictions in this compound’s reported pharmacological activities?
Contradictory data (e.g., varying IC₅₀ values in enzyme assays) require:
- Reproducibility frameworks : Standardizing assay conditions (pH, temperature, solvent) across labs .
- Meta-analysis : Aggregating data from independent studies to identify outliers or confounding variables .
- Dose-response studies : Establishing linearity in activity across concentrations to validate target specificity .
Q. How can researchers design experiments to investigate this compound’s reactivity under variable conditions?
A robust experimental design includes:
- Controlled variables : Temperature, solvent polarity, and catalyst presence to isolate reaction pathways .
- Real-time monitoring : Using in-situ FTIR or UV-Vis spectroscopy to track intermediate formation .
- Computational modeling : DFT calculations to predict reactive sites and compare with empirical data .
Q. What systematic approaches are recommended for identifying literature gaps in this compound’s bioactivity studies?
- Scoping reviews : Cataloging existing studies to map underinvestigated areas (e.g., neuropharmacology vs. antimicrobial effects) .
- Gene-set enrichment analysis : Linking this compound’s structure to potential biological targets via cheminformatics tools .
- Ethnobotanical correlation : Cross-referencing traditional uses of Yohimbine-derived alkaloids with modern bioactivity data .
Methodological Considerations for Data Analysis
Q. How should researchers handle contradictory structural data in this compound derivatives?
- Multi-technique validation : Combining X-ray, NMR, and HRMS to resolve ambiguities .
- Isotopic labeling : Using ¹⁵N or ²H isotopes to trace nitrogen environments or hydrogen bonding patterns .
- Crystallographic databases : Cross-checking with Cambridge Structural Database (CSD) entries for analogous compounds .
Q. What statistical frameworks are suitable for analyzing this compound’s structure-activity relationships (SAR)?
- Multivariate regression : Correlating substituent effects (e.g., -CH2 vs. -OCH3) with bioactivity .
- Cluster analysis : Grouping derivatives by reactivity profiles to identify pharmacophores .
- Bayesian inference : Quantifying uncertainty in predictive models for SAR .
Tables for Key Data
Q. Table 1. Synthesis and Characterization of this compound
Q. Table 2. Strategies for Resolving Data Contradictions
| Issue | Methodology | Example Application |
|---|---|---|
| Variable bioactivity | Dose-response standardization | IC₅₀ reproducibility across labs |
| Structural ambiguity | Multi-technique validation | NMR + X-ray for derivative confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
